Ageladine A trifluoroacetate
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Overview
Description
Ageladine A trifluoroacetate is a derivative of Ageladine A, a bromopyrrole alkaloid isolated from the marine sponge Agelas nakamurai. This compound is known for its fluorescent properties and has been studied for its potential biological activities, including matrix metalloproteinase inhibition and antiangiogenic effects .
Preparation Methods
The synthesis of Ageladine A trifluoroacetate involves a two-step process starting with the Pictet-Spengler reaction of histamine and naphthalene-2-carbaldehyde to form a tetrahydropyridine intermediate. This intermediate is then dehydrogenated using activated manganese (IV) oxide to yield the final product . The structure and purity of the synthesized compound are confirmed by NMR spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Ageladine A trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The dehydrogenation step in its synthesis involves oxidation using activated manganese (IV) oxide.
Substitution: The compound can participate in substitution reactions due to the presence of reactive bromopyrrole and imidazole groups.
Common reagents used in these reactions include histamine, naphthalene-2-carbaldehyde, and activated manganese (IV) oxide . The major products formed from these reactions are the intermediate tetrahydropyridine and the final this compound .
Scientific Research Applications
Ageladine A trifluoroacetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ageladine A trifluoroacetate involves its interaction with specific molecular targets and pathways:
Matrix Metalloproteinase Inhibition: Ageladine A inhibits matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix components.
Antiangiogenic Activity: The compound exhibits antiangiogenic effects by inhibiting the formation of new blood vessels.
STAT3 Inhibition: A derivative of Ageladine A has been found to inhibit the STAT3 signaling pathway, which is involved in cell survival, proliferation, and differentiation.
Comparison with Similar Compounds
Ageladine A trifluoroacetate can be compared with other similar compounds, such as:
Ageladine A: The parent compound, which also exhibits matrix metalloproteinase inhibitory properties and antiangiogenic activity.
LysoGlow84: A derivative of Ageladine A used for staining lysosomes in biological research.
Compound 25: A derivative of Ageladine A that acts as a STAT3 inhibitor and exhibits potential antitumor effects.
These compounds share similar structural features and biological activities, but this compound is unique due to its specific synthetic route and trifluoroacetate group, which may enhance its stability and fluorescence properties .
Properties
Molecular Formula |
C12H8Br2F3N5O2 |
---|---|
Molecular Weight |
471.03 g/mol |
IUPAC Name |
4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H7Br2N5.C2HF3O2/c11-4-3-6(15-9(4)12)7-8-5(1-2-14-7)16-10(13)17-8;3-2(4,5)1(6)7/h1-3,15H,(H3,13,16,17);(H,6,7) |
InChI Key |
QZHOXRKKSOSZLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NC(=N2)N)C3=CC(=C(N3)Br)Br.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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